molecular formula C13H15NO2 B13594683 (E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid

(E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid

Cat. No.: B13594683
M. Wt: 217.26 g/mol
InChI Key: JPWVQUNJAKZADY-VMPITWQZSA-N
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Description

(E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid typically involves the reaction of 4-(Pyrrolidin-1-YL)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(Pyrrolidin-1-YL)benzoic acid.

    Reduction: Formation of 3-(4-(Pyrrolidin-1-YL)phenyl)propanol.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

(E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl and acrylic acid moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Phenylacrylic acid: A compound with similar structural features but lacking the pyrrolidine ring.

Uniqueness

(E)-3-(4-(Pyrrolidin-1-YL)phenyl)acrylic acid is unique due to the presence of both the pyrrolidine ring and the acrylic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(E)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)8-5-11-3-6-12(7-4-11)14-9-1-2-10-14/h3-8H,1-2,9-10H2,(H,15,16)/b8-5+

InChI Key

JPWVQUNJAKZADY-VMPITWQZSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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